Cas no 1807095-55-1 (3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol)

3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol is a fluorinated aromatic compound featuring a benzyl alcohol group substituted with two trifluoromethyl groups and a cyano moiety. The presence of electron-withdrawing trifluoromethyl and cyano groups enhances its reactivity in electrophilic and nucleophilic transformations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzyl alcohol functionality allows for further derivatization, such as oxidation or esterification, while the fluorine atoms contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in the development of fluorinated bioactive molecules, where its structural motifs can influence binding affinity and pharmacokinetic properties.
3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol structure
1807095-55-1 structure
商品名:3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol
CAS番号:1807095-55-1
MF:C10H5F6NO
メガワット:269.143223524094
CID:4963626

3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol
    • インチ: 1S/C10H5F6NO/c11-9(12,13)7-2-5(4-18)1-6(3-17)8(7)10(14,15)16/h1-2,18H,4H2
    • InChIKey: GFJSODJSARUHCJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(CO)C=C(C#N)C=1C(F)(F)F)(F)F

計算された属性

  • せいみつぶんしりょう: 269.02753276 g/mol
  • どういたいしつりょう: 269.02753276 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ぶんしりょう: 269.14
  • トポロジー分子極性表面積: 44

3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001683-1g
3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol
1807095-55-1 97%
1g
1,460.20 USD 2021-06-22

3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol 関連文献

3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcoholに関する追加情報

Introduction to 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol (CAS No. 1807095-55-1) and Its Emerging Applications in Chemical Biology

3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol, identified by the CAS number 1807095-55-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The presence of multiple trifluoromethyl groups and a cyano substituent imparts distinct electronic and steric characteristics, making this compound a versatile intermediate in the synthesis of biologically active molecules. This article explores the compound's chemical profile, its potential applications in pharmaceutical research, and recent advancements in its utilization within academic and industrial settings.

The molecular structure of 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol consists of a benzyl alcohol backbone substituted with two trifluoromethyl groups at the 3 and 4 positions, along with a cyano group at the 5 position. The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the cyano group contributes to electrophilic reactivity, enabling further functionalization through nucleophilic addition reactions. These features make the compound a valuable building block for synthesizing complex pharmacophores.

In recent years, there has been growing interest in leveraging fluorinated compounds for their improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is widely recognized for its ability to modulate drug efficacy and duration of action by influencing binding affinity to biological targets. Studies have demonstrated that compounds incorporating this moiety often exhibit enhanced binding to proteins and prolonged half-lives in vivo. The incorporation of such structural elements into drug candidates has been a cornerstone of modern medicinal chemistry, and 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol exemplifies this trend.

One of the most compelling applications of 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol lies in its role as a precursor for synthesizing kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling pathways and are frequently targeted in oncology research. The electron-withdrawing nature of the cyano group and the lipophilic influence of the trifluoromethyl groups facilitate the design of molecules that can tightly bind to kinase active sites. Recent publications have highlighted the use of this compound in developing novel inhibitors for aberrantly activated kinases associated with cancerous growths. The ability to fine-tune steric and electronic properties through structural modifications offers researchers a powerful tool for optimizing drug candidates.

Furthermore, the compound has shown promise in the development of probes for biochemical assays. The benzyl alcohol moiety can be readily modified into more reactive derivatives such as benzaldehyde or benzophenone through oxidation or dehydration processes. These reactive intermediates are useful for labeling biomolecules or detecting specific interactions within cellular environments. Researchers have employed derivatives of 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol to study protein-protein interactions and post-translational modifications, contributing to a deeper understanding of disease mechanisms at the molecular level.

The synthesis of 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation followed by cross-coupling reactions to introduce the trifluoromethyl groups, followed by cyanation at the desired position on the aromatic ring. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The robustness of its synthetic pathway underscores its utility as a reliable intermediate in large-scale pharmaceutical manufacturing.

Recent studies have also explored the potential applications of this compound in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to degradation under harsh conditions, making them suitable for high-performance materials. Researchers have investigated using derivatives of 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol as monomers or crosslinking agents in polymer synthesis. These materials exhibit enhanced mechanical strength and chemical resistance, opening avenues for applications in electronics, coatings, and aerospace industries.

The growing body of research on 3,4-Bis(trifluoromethyl)-5-cyanobenzyl alcohol underscores its significance as a multifunctional building block in chemical biology and pharmaceutical chemistry. Its unique structural features enable diverse applications ranging from drug discovery to advanced material engineering. As synthetic methodologies continue to evolve and computational tools enhance molecular design capabilities, compounds like this will play an increasingly critical role in addressing complex scientific challenges across multiple disciplines.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd